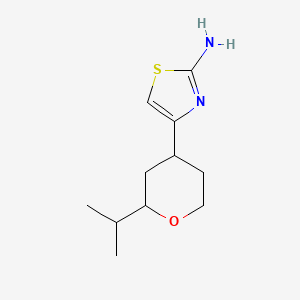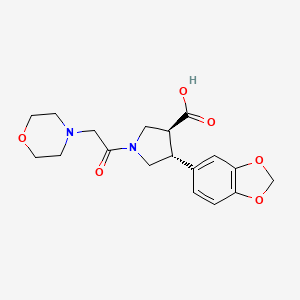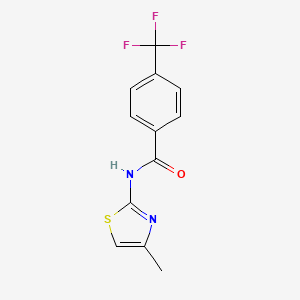![molecular formula C17H14FN3O3S B5593261 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)
4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group (-SO2NH2). The specific structure of the compound indicates the presence of a fluorine atom and a pyridazinyl group, suggesting its potential relevance in various chemical and biochemical applications.
Synthesis Analysis
The synthesis of compounds related to the compound of interest involves complex organic reactions. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases the typical approach to crafting benzenesulfonamide derivatives, involving the formation of π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network (Mohamed-Ezzat et al., 2023).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by their crystalline form, exhibiting interactions such as π–π stacking and hydrogen bonding. This is evident in compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, where the supramolecular architecture is formed through specific intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, reflecting their chemical properties. For instance, the electrochemical synthesis of cobalt complexes with benzenesulfonamide derivatives highlights the reactivity of these compounds under specific conditions, leading to the formation of complexes with potential application in catalysis and material science (Durán et al., 2002).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The detailed crystal structure analysis provides insights into the compound's stability and interactions, which are essential for designing compounds with desired physical properties.
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies on derivatives like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide highlight the role of specific functional groups in determining the reactivity and potential applications of these compounds (Yasui et al., 2011).
Applications De Recherche Scientifique
Selective COX-2 Inhibition
Research has shown that derivatives of benzenesulfonamide, particularly those with a fluorine atom, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) selectively. This property makes them potential candidates for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. One study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and identified a potent, highly selective, and orally active COX-2 inhibitor currently in phase II clinical trials for these conditions (Hiromasa Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Another significant application involves the inhibition of carbonic anhydrase isoenzymes. Synthesis and evaluation of 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory effects on human carbonic anhydrase I and II, indicating potential therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated (H. Gul et al., 2016).
Synthesis of Biologically Active Compounds
Further research includes the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which have been tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These compounds, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, demonstrating their potential in anti-tumor activity studies (H. Gul et al., 2016).
Antimicrobial and Anticancer Activities
Additionally, the synthesis and biological evaluation of various benzenesulfonamide derivatives have been explored for antimicrobial, anticancer, and antiviral activities. These studies have resulted in identifying compounds with significant activities, offering a foundation for further drug development efforts in these areas (Mahesh Kumar et al., 2012; 2014).
Propriétés
IUPAC Name |
4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-12-2-11-17(20-19-12)24-15-7-5-14(6-8-15)21-25(22,23)16-9-3-13(18)4-10-16/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJYQUXPZGIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-ethyl-2-thienyl)-5-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B5593185.png)


![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5593227.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-tert-butylbenzohydrazide](/img/structure/B5593229.png)

![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)
![1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)